N-((1-(环丙基磺酰基)哌啶-4-基)甲基)-2-(3,5-二甲基异恶唑-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

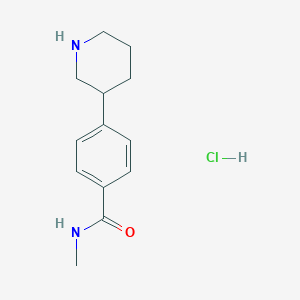

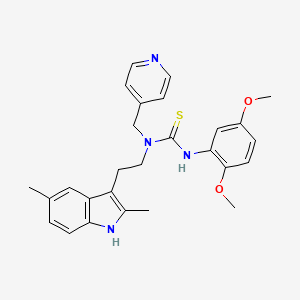

The compound "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide" is a chemically synthesized molecule that likely falls within the category of sulfonamide derivatives with a piperidine nucleus. Such compounds are of interest in medicinal chemistry due to their potential biological activities, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition.

Synthesis Analysis

The synthesis of related piperidine-containing sulfonamides typically involves multiple steps, starting from key precursors such as α-sulfonyl acetamide. A formal [3+3] cycloaddition reaction may be employed to construct the piperidine ring, followed by regioselective reduction to yield the desired heterocyclic building blocks . In the context of N-alkylated arylsulfonamides, the N-alkylation step is crucial for the design of selective ligands or multifunctional agents . The synthesis of similar compounds involves the reaction of 1-amino piperidine with benzene sulfonyl chloride, followed by substitution at the nitrogen atom with various electrophilic reagents .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives bearing a piperidine nucleus is characterized by the presence of a piperidine ring, typically substituted with various functional groups that can influence the compound's biological activity. The core structure is often modified by N-alkylation, which can significantly affect the molecule's receptor selectivity and pharmacological profile . The structural confirmation of such compounds is usually achieved through spectroscopic methods, including 1H-NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives with a piperidine nucleus is influenced by the substituents present on both the piperidine ring and the sulfonamide moiety. N-alkylation reactions are particularly important for modifying the interaction of these compounds with biological targets, such as receptors and enzymes . The choice of electrophilic reagents used for substitution reactions can lead to a diverse array of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are largely determined by their molecular structure. The presence of a piperidine ring and sulfonamide group can confer certain solubility characteristics, which are important for the compound's bioavailability and pharmacokinetics. The N-alkylation of the sulfonamide moiety can also impact the lipophilicity of the compound, which in turn can affect its ability to cross biological membranes and reach its site of action . The synthesized compounds' activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggest that they may have potential as therapeutic agents, with their activities confirmed through biochemical assays .

科学研究应用

合成和生物活性

生物活性衍生物的合成:许多研究专注于含有哌啶部分的 N-取代乙酰胺衍生物的合成,证明了这些化合物在抑制乙酰胆碱酯酶、丁酰胆碱酯酶和脂氧合酶等酶中的效用,这些酶是治疗阿尔茨海默病和炎症等疾病的关键靶点 (Khalid 等,2014)。

安全和危害

属性

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-11-15(12(2)23-18-11)9-16(20)17-10-13-5-7-19(8-6-13)24(21,22)14-3-4-14/h13-14H,3-10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYCSFTGZIWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)

![4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2520403.png)

![4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2520404.png)

![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)

![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)

![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)